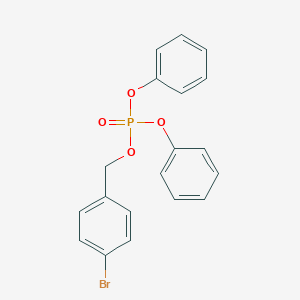

(4-Bromophenyl)methyl diphenyl phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)methyl diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrO4P/c20-17-13-11-16(12-14-17)15-22-25(21,23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXOLBGTVQFQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OCC2=CC=C(C=C2)Br)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 4 Bromophenyl Methyl Diphenyl Phosphate

Direct Synthesis Routes of (4-Bromophenyl)methyl Diphenyl Phosphate (B84403)

The formation of the phosphate ester bond in (4-bromophenyl)methyl diphenyl phosphate can be achieved through several reliable synthetic strategies. These methods primarily involve the reaction of a (4-bromophenyl)methanol derivative with a diphenyl phosphate source.

Esterification Reactions for Phosphate Formation

A primary and straightforward approach to the synthesis of this compound is through the esterification of (4-bromophenyl)methanol with a suitable diphenyl phosphorylating agent. A common and effective reagent for this transformation is diphenyl chlorophosphate. The reaction proceeds via a nucleophilic attack of the hydroxyl group of (4-bromophenyl)methanol on the electrophilic phosphorus atom of diphenyl chlorophosphate, leading to the displacement of the chloride leaving group and the formation of the desired phosphate ester. To facilitate this reaction and neutralize the hydrochloric acid byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is typically employed.

A general procedure for this esterification is outlined in the table below:

| Reactants | Reagents/Solvents | General Conditions | Product |

| (4-Bromophenyl)methanol, Diphenyl chlorophosphate | Pyridine or Triethylamine, Dichloromethane or Tetrahydrofuran | 0 °C to room temperature, inert atmosphere | This compound |

Another notable method for esterification is the Mitsunobu reaction. wikipedia.orgchemistryviews.org This reaction allows for the condensation of an alcohol and an acidic component, in this case, diphenyl phosphate, using a combination of a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the alcohol center, although the latter is not relevant for the achiral (4-bromophenyl)methanol.

A representative protocol for the Mitsunobu esterification is detailed in the following table:

| Reactants | Reagents/Solvents | General Conditions | Product |

| (4-Bromophenyl)methanol, Diphenyl phosphate | Triphenylphosphine, DEAD or DIAD, Tetrahydrofuran | 0 °C to room temperature, inert atmosphere | This compound |

Coupling Reactions Involving Phosphorous Reagents and Brominated Precursors

The Atherton-Todd reaction provides an alternative pathway for the formation of the phosphate linkage. beilstein-journals.org This reaction involves the in situ generation of a phosphorylating agent from a phosphite (B83602) and a halogenated solvent, typically carbon tetrachloride, in the presence of a base. beilstein-journals.org For the synthesis of this compound, diphenyl phosphite would be reacted with (4-bromophenyl)methanol in the presence of carbon tetrachloride and a base like triethylamine. The reaction proceeds through the formation of a reactive chlorophosphate intermediate, which is then attacked by the alcohol.

The general conditions for the Atherton-Todd reaction are summarized below:

| Reactants | Reagents/Solvents | General Conditions | Product |

| Diphenyl phosphite, (4-Bromophenyl)methanol | Carbon tetrachloride, Triethylamine | Room temperature to reflux, inert atmosphere | This compound |

Furthermore, palladium-catalyzed cross-coupling reactions, while more commonly employed for the formation of carbon-carbon or carbon-heteroatom bonds, can be adapted for the synthesis of phosphate esters. For instance, a coupling reaction between a (4-bromophenyl)methyl halide, such as (4-bromophenyl)methyl bromide, and a diphenyl phosphate salt could potentially yield the target compound. However, this approach is less conventional for phosphate ester synthesis compared to the aforementioned methods.

Analogous Synthetic Strategies for Related Aryl Phosphates

The synthesis of various aryl phosphates often employs similar methodologies to those described above. For example, the phosphorylation of phenols with diphenyl chlorophosphate in the presence of a base is a widely used technique. rsc.org The Atherton-Todd reaction has also been successfully applied to the phosphorylation of a range of alcohols and phenols. beilstein-journals.orgrsc.org These analogous transformations underscore the versatility and reliability of these methods in organophosphorus chemistry. The choice of a specific synthetic route often depends on factors such as the availability of starting materials, desired yield, and the presence of other functional groups in the molecule.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound is contingent upon the availability of its key precursors: a brominated aromatic moiety and a diphenyl phosphate building block.

Preparation of Brominated Aromatic Precursors

The primary brominated aromatic precursor for the synthesis of this compound is (4-bromophenyl)methanol. This alcohol can be prepared through several established synthetic routes.

A common method involves the reduction of 4-bromobenzaldehyde. This transformation can be efficiently achieved using various reducing agents. Sodium borohydride (B1222165) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective choice for this reduction. Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon can also be employed.

Another route to (4-bromophenyl)methanol is the hydrolysis of a corresponding ester, such as (4-bromophenyl)methyl acetate. This can be accomplished under either acidic or basic conditions.

The following table summarizes the key synthetic routes to (4-bromophenyl)methanol:

| Starting Material | Reagents/Conditions | Product |

| 4-Bromobenzaldehyde | Sodium borohydride, Methanol | (4-Bromophenyl)methanol |

| 4-Bromobenzaldehyde | H₂, Palladium on Carbon, Ethanol | (4-Bromophenyl)methanol |

| (4-Bromophenyl)methyl acetate | Aqueous NaOH or HCl, Heat | (4-Bromophenyl)methanol |

Synthesis of Diphenyl Phosphate Moiety Building Blocks

The diphenyl phosphate moiety is typically introduced using either diphenyl phosphate itself or a more reactive derivative like diphenyl chlorophosphate.

Diphenyl phosphate can be synthesized through the partial hydrolysis of triphenyl phosphate. More direct methods involve the reaction of phenol (B47542) with a phosphorus source such as phosphorus oxychloride or phosphoric acid under controlled conditions.

Diphenyl chlorophosphate is a key reagent for many phosphorylation reactions. It is commonly prepared by the reaction of phenol with an excess of phosphorus oxychloride. rsc.org The reaction conditions can be controlled to favor the formation of the desired dichloridate.

A summary of the synthesis of these key diphenyl phosphate building blocks is provided in the table below:

| Starting Material(s) | Reagents/Conditions | Product |

| Phenol, Phosphorus oxychloride | Controlled stoichiometry, Heat | Diphenyl chlorophosphate |

| Triphenyl phosphate | Controlled hydrolysis | Diphenyl phosphate |

Catalytic Approaches in the Synthesis of Related Organophosphorus Compounds

The synthesis of organophosphorus compounds, including phosphate esters like this compound, has been significantly advanced by the development of various catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and reaction conditions over traditional stoichiometric methods. This section explores the role of transition metal catalysis, phosphorus-based organocatalysis, and phase transfer catalysis in the synthesis of organophosphorus compounds analogous to this compound.

Role of Transition Metal Catalysis (e.g., Palladium-catalyzed reactions)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become a cornerstone in the formation of carbon-heteroatom bonds, including the P-O bond in phosphate esters. nih.gov In the context of synthesizing compounds structurally similar to this compound, palladium-catalyzed benzylic substitution reactions are of significant interest. mdpi.com These reactions typically involve the coupling of a benzylic electrophile with a phosphorus-based nucleophile.

Benzylic phosphates can serve as effective electrophiles in these transformations. mdpi.comacs.org The catalytic cycle is proposed to involve the formation of a cationic η³-benzyl-palladium intermediate. acs.org The generation of this intermediate can be challenging due to the dearomatization of the phenyl ring. acs.org Consequently, benzylic systems with electron-withdrawing groups or extended aromatic systems like naphthalenes often exhibit higher reactivity. acs.org

A variety of palladium catalysts and ligands have been explored for these reactions. For instance, a palladium complex generated from [Pd(η³-allyl)Cl]₂ and a bidentate phosphine ligand like DPEphos has been shown to effectively catalyze the reaction between benzyl (B1604629) carbonates and phosphorus nucleophiles such as dimethyl phosphonate (B1237965) and diphenylphosphine (B32561) oxide. cbs.dkoup.combcu.ac.uk The choice of ligand can significantly influence the catalytic activity. acs.org

The scope of these reactions is broad, allowing for the synthesis of a range of benzylphosphonates and related compounds. cbs.dkoup.combcu.ac.uk The reaction conditions are generally mild, and the yields are often high. cbs.dkoup.combcu.ac.uk This methodology represents a powerful tool for the construction of the C-O-P linkage found in benzylic phosphate esters.

| Catalyst/Ligand System | Benzylic Electrophile | Phosphorus Nucleophile | Product | Yield (%) | Reference |

| [Pd(η³-allyl)Cl]₂ / DPEphos | Benzyl carbonate | Dimethyl phosphonate | Dimethyl benzylphosphonate | High | cbs.dkoup.combcu.ac.uk |

| [Pd(η³-allyl)Cl]₂ / DPEphos | Benzyl carbonate | Diphenylphosphine oxide | Benzyldiphenylphosphine oxide | High | cbs.dkoup.combcu.ac.uk |

| [Pd(η³-C₃H₅)(cod)]BF₄ / DPPF | Benzyl methyl carbonate | Dimethyl malonate | Benzylated malonate ester | High | acs.org |

Phosphorous-Based Organocatalysis in Analogous Systems

In recent years, organocatalysis has emerged as a powerful synthetic strategy, and phosphorus-based catalysts have found numerous applications. acs.orgnih.gov While direct applications to the synthesis of this compound may not be extensively documented, the principles of phosphorus-based organocatalysis can be applied to analogous systems for the formation of P-O bonds.

One major area of phosphorus-based organocatalysis is nucleophilic phosphine catalysis. acs.orgnih.gov In this mode of catalysis, a tertiary phosphine acts as a nucleophile, typically by adding to an electron-deficient multiple bond to generate a reactive zwitterionic intermediate. acs.orgnih.gov This intermediate can then undergo further reactions with various electrophiles and nucleophiles. acs.org While often employed for C-C bond formation, this reactivity can be conceptually extended to P-O bond forming reactions. For instance, a phosphine could activate a suitable substrate, making it susceptible to attack by a phosphate anion.

Chiral phosphoric acids have also been extensively used as organocatalysts, particularly in asymmetric synthesis. nih.gov While these are not phosphorus-based catalysts in the same vein as phosphines, their utility highlights the diverse roles of organophosphorus compounds in catalysis.

The development of chiral nucleophilic catalysts for the synthesis of P-stereogenic organophosphorus compounds is another area of active research. nih.gov These catalysts can be used in dynamic kinetic asymmetric transformations to produce enantioenriched phosphate mimics from racemic starting materials. nih.gov This approach involves the coupling of racemic H-phosphinates with nucleophilic alcohols under halogenating conditions, with the chiral catalyst controlling the stereochemical outcome. nih.gov

| Type of Phosphorus-Based Catalysis | Catalyst Example | Typical Transformation | Reference |

| Nucleophilic Phosphine Catalysis | Tertiary Phosphines (e.g., PPh₃) | Annulations, Michael additions | acs.orgnih.gov |

| Chiral Phosphoric Acid Catalysis | BINOL-derived phosphoric acids | Asymmetric additions to imines | nih.gov |

| Chiral Nucleophilic Catalysis | Peptide-based catalysts | Asymmetric phosphorylation | nih.gov |

Phase Transfer Catalysis in Phosphate Synthesis

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. tandfonline.comcrdeepjournal.org This methodology is particularly well-suited for the synthesis of esters, including phosphate esters, as it can enhance reaction rates and yields while avoiding harsh reaction conditions. nih.govtandfonline.com

In the context of phosphate synthesis, PTC facilitates the transfer of a phosphate anion from the aqueous phase to the organic phase, where it can react with an organic electrophile, such as an alkyl or benzyl halide. tandfonline.com The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the phosphate anion, rendering it soluble in the organic phase. google.com

This approach has been successfully used for the synthesis of various organophosphorus compounds, including mixed alkyl arylalkyl phosphates. tandfonline.com The use of PTC can help to avoid side reactions like hydrolysis, which can be problematic in classical synthetic methods for organophosphorus esters. tandfonline.com The reaction can be performed in both solid-liquid and liquid-liquid two-phase systems. tandfonline.com

Common phase transfer catalysts include tetralkylammonium chlorides and tetrabutylphosphonium (B1682233) bromide. google.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired phosphate ester. google.com This method offers a practical and efficient route for the synthesis of compounds with the structural motifs present in this compound.

| Phase Transfer Catalyst | Electrophile | Nucleophile | Solvent System | Product | Reference |

| Tetrabutylammonium hydrogen sulfate (B86663) | Alkyl halide | Phosphate anion | Aqueous/Organic | Alkyl phosphate | google.com |

| Methyltricaprylylammonium chloride | Benzyl halide | Phosphate anion | Aqueous/Organic | Benzyl phosphate | google.com |

| Onium salts or crown ethers | Alkylating agent | α-hydroxyphosphonate | Solid/Liquid or Liquid/Liquid | α-alkoxyphosphonate | tandfonline.com |

Structural Elucidation and Spectroscopic Characterization of 4 Bromophenyl Methyl Diphenyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of (4-Bromophenyl)methyl diphenyl phosphate (B84403), offering detailed insights into the hydrogen, carbon, and phosphorus environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of (4-Bromophenyl)methyl diphenyl phosphate is anticipated to exhibit distinct signals corresponding to the protons of the 4-bromobenzyl and diphenyl phosphate moieties. The methylene (B1212753) protons (CH₂) bridging the 4-bromophenyl group and the phosphate oxygen are expected to appear as a doublet in the range of δ 5.0-5.3 ppm. The doublet nature of this signal arises from the coupling with the adjacent ³¹P nucleus, with a typical coupling constant (³J(P,H)) of approximately 8-12 Hz.

The aromatic protons of the two phenyl groups attached to the phosphate are expected to resonate in the region of δ 7.2-7.4 ppm. These protons would likely appear as a complex multiplet due to the overlapping signals of the ortho, meta, and para protons. The protons of the 4-bromophenyl group are predicted to show a characteristic AA'BB' system, with two doublets in the aromatic region. The doublet for the two protons ortho to the bromine atom would likely appear around δ 7.5 ppm, while the doublet for the two protons ortho to the methylene group would be expected around δ 7.3 ppm.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methylene (-CH₂-) | 5.0 - 5.3 | Doublet | ³J(P,H) ≈ 8-12 |

| Diphenyl (-OPh) | 7.2 - 7.4 | Multiplet | - |

| 4-Bromophenyl (ortho to CH₂) | ~ 7.3 | Doublet | ~ 8 |

| 4-Bromophenyl (ortho to Br) | ~ 7.5 | Doublet | ~ 8 |

Note: The chemical shifts are estimations based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides a detailed carbon framework of the molecule. The methylene carbon (-CH₂) is expected to show a signal around δ 68-72 ppm, likely as a doublet due to coupling with the ³¹P nucleus (²J(P,C)). The aromatic carbons of the diphenyl phosphate group would generate signals in the typical aromatic region of δ 120-151 ppm. The ipso-carbon attached to the oxygen of the phosphate group is expected to be a doublet around δ 150 ppm due to phosphorus coupling.

The carbons of the 4-bromophenyl ring are also expected in the aromatic region. The carbon bearing the bromine atom (C-Br) would appear around δ 122 ppm, while the carbon attached to the methylene group would be found around δ 135 ppm. The other two aromatic carbons of this ring would have distinct chemical shifts, with the carbons ortho to the bromine at approximately δ 132 ppm and the carbons ortho to the methylene group at around δ 129 ppm.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to P-coupling) |

| Methylene (-CH₂-) | 68 - 72 | Doublet |

| Diphenyl (ipso-C) | ~ 150 | Doublet |

| Diphenyl (other C) | 120 - 130 | Singlet/Doublet |

| 4-Bromophenyl (C-CH₂) | ~ 135 | Singlet |

| 4-Bromophenyl (C-Br) | ~ 122 | Singlet |

| 4-Bromophenyl (ortho to CH₂) | ~ 129 | Singlet |

| 4-Bromophenyl (ortho to Br) | ~ 132 | Singlet |

Note: The chemical shifts are estimations based on analogous structures and may vary depending on the solvent and experimental conditions.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Chemical Shift Analysis

The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single signal is expected in the proton-decoupled ³¹P NMR spectrum. Based on data from similar diphenyl phosphate esters, the chemical shift is predicted to be in the range of δ -5 to -15 ppm. This chemical shift is characteristic of phosphate esters and confirms the phosphorus oxidation state and its chemical environment.

Expected ³¹P NMR Data

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ³¹P | -5 to -15 |

Note: The chemical shift is an estimation based on analogous structures and is relative to a standard (e.g., 85% H₃PO₄).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unequivocally establish the molecular structure, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the protons on the 4-bromophenyl ring, showing cross-peaks between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would definitively assign the proton signals of the methylene group and the aromatic rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range connectivity. Key correlations would be expected between the methylene protons and the ipso-carbon of the 4-bromophenyl ring, as well as the phosphorus atom. Correlations between the aromatic protons of the diphenyl phosphate moiety and the phosphorus atom would also be observed, confirming the P-O-C linkages.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum would be characterized by strong absorption bands indicative of the phosphate group and the substituted aromatic rings.

A strong absorption band is expected in the region of 1250-1300 cm⁻¹ corresponding to the P=O stretching vibration of the phosphate group. The P-O-C stretching vibrations are anticipated to produce strong bands in the 950-1100 cm⁻¹ region. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration of the 4-bromophenyl group is expected to appear as a band in the lower frequency region, typically around 500-600 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| P=O Stretch | 1250 - 1300 | Strong |

| P-O-C Stretch | 950 - 1100 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Note: The wavenumbers are estimations based on characteristic group frequencies.

Raman Spectroscopy Applications

In the analysis of this compound, specific Raman bands can be assigned to the vibrations of its constituent parts. Key vibrational modes include:

P=O Stretching: The phosphoryl group (P=O) typically exhibits a strong, characteristic Raman band.

P-O-C Stretching: The vibrations of the phosphate ester linkages (P-O-C), both with the aryl (phenyl) and alkyl (bromophenyl) groups, produce distinct signals.

Aromatic Ring Vibrations: The phenyl and bromophenyl rings give rise to several bands, including C=C stretching, C-H in-plane and out-of-plane bending, and ring breathing modes.

C-Br Stretching: A characteristic band at a lower frequency corresponds to the stretching vibration of the carbon-bromine bond.

By comparing the Raman spectrum of this compound with spectra from related organophosphate compounds, it is possible to confirm its identity and purity. researchgate.net Furthermore, techniques like Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the signal, allowing for the detection of trace amounts of the compound, which is particularly useful in environmental monitoring and food safety analysis. orientjchem.orgorientjchem.org The quantitative potential of FT-Raman spectroscopy allows for the analysis of formulations with high precision. irdg.org

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl and Bromophenyl Rings |

| Aliphatic C-H Stretch | 2850 - 3000 | Methylene (-CH₂-) Group |

| Aromatic C=C Stretch | 1580 - 1610, 1430 - 1500 | Phenyl and Bromophenyl Rings |

| P=O Stretch | 1250 - 1350 | Phosphoryl Group |

| P-O-C (Aryl) Stretch | 1100 - 1250 | Diphenyl Phosphate Moiety |

| P-O-C (Alkyl) Stretch | 950 - 1100 | (4-Bromophenyl)methyl Moiety |

| C-Br Stretch | 500 - 650 | Bromophenyl Group |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a compound with high confidence. For this compound (C₁₉H₁₆BrO₄P), the theoretical exact masses of its potential molecular ions can be calculated. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Calculated Exact Masses of this compound Adducts

| Ion/Adduct | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ | [C₁₉H₁₆BrO₄P]⁺˙ | 430.0000 |

| [M+H]⁺ | [C₁₉H₁₇BrO₄P]⁺ | 431.0075 |

| [M+Na]⁺ | [C₁₉H₁₆BrNaO₄P]⁺ | 452.9894 |

| [M+K]⁺ | [C₁₉H₁₆BrKO₄P]⁺ | 468.9634 |

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts. Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of these precursor ions, revealing characteristic pathways that are invaluable for structural confirmation. nih.gov The fragmentation of organophosphate esters is highly dependent on the nature of their substituent groups. mdpi.com

For this compound, the fragmentation is expected to proceed via cleavage of the P-O and C-O bonds. The primary fragmentation pathways would likely involve:

Cleavage of the P-O-CH₂ bond: Loss of the 4-bromobenzyl group.

Cleavage of the P-O-Phenyl bond: Loss of a phenoxy radical or phenol (B47542) molecule.

Rearrangement reactions: Intramolecular rearrangements, which are common in organophosphate fragmentation, may also occur. doi.orgnih.gov

These fragmentation patterns allow for the systematic identification of the different structural components of the molecule. acs.org The stability of the resulting fragments, such as the diphenyl phosphate cation or the bromobenzyl cation, will influence the relative intensities of the observed peaks in the mass spectrum. mdpi.com

Table 3: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Predicted Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 431.0075 | [M+H]⁺ (Precursor Ion) | - |

| 251.0465 | Loss of C₇H₆Br (Bromotoluene) | Cleavage of P-O-CH₂ bond with rearrangement |

| 171.0022 / 169.0043 | [C₇H₆Br]⁺ (Bromobenzyl cation) | Cleavage of P-O-CH₂ bond |

| 94.0419 | [C₆H₆O]⁺ (Phenol) | Cleavage of P-O-Phenyl bond |

X-ray Diffraction Studies

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing (if applicable to the compound or close analogues)

While a specific single-crystal X-ray structure for this compound may not be publicly available, analysis of closely related organophosphate structures and brominated aromatic compounds can provide a reliable model for its molecular geometry and crystal packing. growingscience.commdpi.comresearchgate.net

In the solid state, the molecules would pack in a way that maximizes stabilizing intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds involving the aromatic C-H groups and the phosphoryl oxygen atom. The presence of the bulky bromine atom will also significantly influence the crystal packing arrangement. acs.org

Hirshfeld Surface Analysis and Intermolecular Interactions (based on analogous studies)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. biointerfaceresearch.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the forces governing crystal packing. The analysis generates 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts. nih.govscispace.com

For this compound, a Hirshfeld analysis based on analogous structures would predict several key intermolecular contacts: nih.govjmaterenvironsci.com

H···H Contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the phenyl and methyl groups.

C···H/H···C Contacts: These represent interactions between the carbon atoms of the aromatic rings and nearby hydrogen atoms, often indicative of C-H···π interactions.

O···H/H···O Contacts: These interactions, involving the phosphate oxygen atoms and hydrogen atoms on adjacent molecules, are crucial for stabilizing the crystal structure.

Br···H/H···Br Contacts: The bromine atom can participate in weak halogen bonding or other van der Waals interactions with hydrogen atoms of neighboring molecules.

Table 4: Predicted Major Intermolecular Contacts for this compound from Analogous Hirshfeld Surface Analyses

| Interaction Type | Description | Anticipated Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Largest contribution |

| C···H / H···C | Interactions involving aromatic rings and hydrogen atoms. | Significant contribution |

| O···H / H···O | Weak hydrogen bonds involving phosphate oxygens. | Significant contribution |

| Br···H / H···Br | Weak interactions involving the bromine atom. | Moderate contribution |

| Br···C / C···Br | Interactions between the bromine atom and aromatic rings. | Minor contribution |

Computational and Theoretical Investigations of this compound: A Search for Published Data

A comprehensive search for published computational and theoretical studies on the chemical compound this compound has revealed a notable absence of specific research focusing on this molecule. While the methodologies outlined for investigation—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MESP) mapping, Natural Bond Orbital (NBO) analysis, vibrational frequency calculations, and the determination of thermodynamic parameters—are standard and powerful tools in computational chemistry for characterizing molecular structures and reactivity, their application to this compound does not appear to be documented in publicly accessible scientific literature.

Organophosphate compounds are a broad class of chemicals with diverse applications, and computational studies are frequently employed to understand their electronic properties, stability, and potential interactions. For instance, DFT calculations are a cornerstone of modern computational chemistry, providing a framework for predicting the geometric and electronic structure of molecules with a high degree of accuracy. Such calculations would be instrumental in elucidating the three-dimensional arrangement of atoms in this compound and its conformational preferences.

Analyses such as HOMO-LUMO energy gap calculations help in understanding the chemical reactivity and kinetic stability of a molecule. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would indicate the regions of the molecule most likely to act as electron donors and acceptors, respectively. Similarly, MESP mapping provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is crucial for predicting how the molecule might interact with other chemical species.

NBO analysis offers deeper insights into the bonding and electronic delocalization within the molecule, contributing to a more nuanced understanding of its stability. Furthermore, vibrational frequency calculations, when correlated with experimental data from techniques like Infrared (IR) and Raman spectroscopy, can validate the computed molecular structure. Finally, the calculation of thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy would provide valuable information about the energetic feasibility of reactions involving this compound.

Despite the utility of these computational methods, a specific and detailed analysis for this compound is not available in the reviewed literature. Consequently, the generation of detailed research findings, data tables for optimized geometrical parameters, electronic properties, vibrational frequencies, and thermodynamic data for this particular compound cannot be provided at this time. The scientific community has yet to publish a dedicated computational study on this compound that would supply the necessary data to construct such a detailed article.

Therefore, while the framework for a thorough computational investigation is well-established, the specific subject of this inquiry, this compound, remains an open area for future research.

Computational and Theoretical Investigations of 4 Bromophenyl Methyl Diphenyl Phosphate

Molecular Dynamics Simulations

A hypothetical MD simulation of (4-Bromophenyl)methyl diphenyl phosphate (B84403) could provide significant insights into its conformational dynamics and intermolecular interactions. Such a study would typically involve the following steps:

Force Field Parameterization: A suitable force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations), would be selected and potentially calibrated using quantum chemical calculations to accurately represent the atomic interactions within the molecule.

System Setup: The molecule would be placed in a simulation box, often solvated with a relevant medium (e.g., water or an organic solvent) to mimic environmental conditions.

Simulation Run: The simulation would be run for a sufficient duration (nanoseconds to microseconds) to allow the system to reach equilibrium and to sample a wide range of molecular conformations.

From such a simulation, various properties could be analyzed. For instance, the radial distribution function could be calculated to understand the solvation structure around the molecule. Analysis of the dihedral angles of the phosphate ester backbone and the phenyl rings would reveal the preferred conformations and the flexibility of the molecule. Furthermore, by simulating the interaction of (4-Bromophenyl)methyl diphenyl phosphate with other molecules or surfaces, its potential for environmental partitioning or interaction with biological macromolecules could be explored.

A potential area of investigation using MD simulations would be the study of its interaction with biological targets, although this falls into the realm of biological activity which is beyond the scope of this article. For chemical properties, MD simulations can be instrumental in understanding its behavior in different solvent environments, which is crucial for predicting its environmental fate and transport.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its properties. While QSAR is often associated with biological activity, it is also a valuable tool for predicting physicochemical properties. For this compound, QSAR models could be developed to predict properties such as boiling point, melting point, vapor pressure, and water solubility, which are crucial for environmental risk assessment.

The development of a QSAR model for chemical properties of this compound and related compounds would typically involve:

Data Set Collection: A dataset of organophosphate esters with experimentally determined values for the chemical property of interest would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to build a model that correlates the descriptors with the property. The model's predictive power would be rigorously validated using internal and external validation techniques.

For halogenated aromatic compounds, studies have shown that descriptors such as topological indices, molecular weight, and quantum-chemical parameters (e.g., energy of the lowest unoccupied molecular orbital - ELUMO, polarizability) are often correlated with their physicochemical properties. nih.govresearchgate.net For organophosphate pesticides, molecular mass and the presence of specific structural features have been found to influence properties like the bioconcentration factor. nih.gov

A hypothetical QSAR model for predicting a chemical property of this compound could be represented by an equation of the form:

Property = c0 + c1D1 + c2D2 + ... + cnDn

where c represents the regression coefficients and D represents the molecular descriptors.

Below is an interactive data table illustrating a hypothetical set of molecular descriptors that could be used in a QSAR model for a series of aryl phosphates, including this compound, to predict a physicochemical property.

| Compound Name | Molecular Weight ( g/mol ) | LogP | ELUMO (eV) | Polarizability (ų) | Predicted Property (Unit) |

| This compound | 421.21 | 5.8 | -1.25 | 40.5 | Value A |

| Triphenyl phosphate | 326.28 | 4.79 | -1.10 | 35.2 | Value B |

| Tris(4-chlorophenyl) phosphate | 429.58 | 6.49 | -1.50 | 38.7 | Value C |

| Diphenyl methyl phosphate | 264.21 | 3.12 | -1.05 | 28.9 | Value D |

This table demonstrates how variations in molecular structure, quantified by descriptors, would be used to predict a specific chemical property. The development of such robust QSAR models would provide a valuable, cost-effective tool for estimating the properties of new or untested organophosphate esters. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 Bromophenyl Methyl Diphenyl Phosphate

Hydrolytic Stability and Reaction Mechanisms

The hydrolysis of organophosphate esters is a critical degradation pathway in aqueous environments. The reaction involves the cleavage of a phosphoester bond, typically leading to the formation of a di-substituted phosphate (B84403) and an alcohol or a phenol (B47542). For (4-Bromophenyl)methyl diphenyl phosphate, hydrolysis would likely result in the formation of diphenyl phosphate and (4-bromophenyl)methanol.

The rate of hydrolysis of organophosphate esters is significantly influenced by pH and temperature. Generally, hydrolysis can proceed through neutral, acid-catalyzed, and base-catalyzed pathways.

Neutral Hydrolysis: At neutral pH, the reaction with water is the primary pathway. For many OPEs, this process is relatively slow.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen can be protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. Kinetic studies on compounds like di-4-chloro, 3-methyl phenyl phosphate have shown that the rate of hydrolysis increases with acid molarity up to a certain point, which is attributed to the reaction proceeding through a conjugate acid species. multistudiesjournal.com

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the phosphorus center. This pathway is often significantly faster than neutral or acid-catalyzed hydrolysis. For instance, the hydrolysis of the related compound triphenyl phosphate (TPHP) to diphenyl phosphate (DPHP) is pH-dependent, with half-lives ranging from 3 to 19 days between pH 7 and 9. industrialchemicals.gov.au

Temperature has a predictable effect on hydrolysis rates, with higher temperatures generally leading to faster reaction rates, as described by the Arrhenius equation. Kinetic studies on various phenyl phosphate esters have demonstrated this temperature dependence. multistudiesjournal.com

Table 1: Expected Influence of pH and Temperature on the Hydrolysis of this compound This table is predictive and based on the behavior of similar organophosphate esters.

| Condition | Expected Predominant Mechanism | Expected Relative Rate of Hydrolysis |

|---|---|---|

| Acidic (pH < 4) | Acid-catalyzed | Moderate to Fast |

| Neutral (pH ≈ 7) | Neutral (water-mediated) | Slow |

| Alkaline (pH > 8) | Base-catalyzed (hydroxide-mediated) | Fast to Very Fast |

| Low Temperature | All mechanisms slowed | Slower |

Specific kinetic data for the hydrolysis of this compound are not available. However, studies on analogous compounds provide insight into the expected kinetics. The hydrolysis of aryl phosphate esters typically follows pseudo-first-order kinetics under constant pH conditions.

For example, the acid hydrolysis of di-4-chloro, 3-methyl phenyl phosphate was studied in a 20% dioxane-water mixture at 97°C, showing that the reaction rate increased with hydrochloric acid concentration up to 4.0 M. multistudiesjournal.com Similarly, studies on mono-4-chloro, 3-methyl phenyl phosphate in acidic medium also showed that the reaction proceeds via both neutral and conjugate acid species, with the rate being influenced by ionic strength and solvent composition. thepharmajournal.com These studies suggest a bimolecular mechanism for the acid-catalyzed pathway, involving a nucleophilic attack of a water molecule on the protonated ester. thepharmajournal.com

The hydrolysis of aryl phosphates generally proceeds through the cleavage of the P-O bond. researchgate.net This is the expected pathway for this compound as well.

Oxidative Reactivity and Mechanisms

Oxidative degradation can be a significant transformation pathway for organophosphate esters in the environment, particularly in the atmosphere or in water treatment processes involving advanced oxidation.

The primary oxidizing agent in the atmosphere is the hydroxyl radical (•OH). Organophosphate esters are known to react with •OH radicals. acs.org The reaction can proceed via hydrogen abstraction from C-H bonds or addition to aromatic rings. For this compound, potential reaction sites include:

The two phenyl rings of the diphenyl phosphate group.

The 4-bromophenyl ring.

The methylene (B1212753) (-CH2-) bridge.

Hydroxyl radical attack on the aromatic rings would lead to the formation of hydroxylated derivatives. researchgate.net Hydrogen abstraction from the methylene bridge would form a carbon-centered radical, which could then undergo further reactions with oxygen. Studies on the thermal oxidative degradation of various phosphate esters at high temperatures (e.g., 370°C) have shown that aryl phosphates like tri-p-tolyl phosphate are more resistant to degradation than alkyl phosphates. nih.gov This suggests that the diphenyl phosphate moiety of this compound may possess considerable thermal stability.

Free radical processes are central to the oxidative degradation of organic compounds. The reaction of OPEs with •OH radicals initiates a chain of reactions.

Initiation: Abstraction of a hydrogen atom or addition of •OH to an aromatic ring forms a carbon-centered or a hydroxycyclohexadienyl radical, respectively.

Propagation: In the presence of oxygen, these initial radicals rapidly form peroxy radicals (RO2•). These peroxy radicals can then undergo further reactions, such as abstracting hydrogen from other molecules or reacting with other radicals.

Termination: The reaction chains are terminated by the combination of two radicals.

Studies on alkyl phosphates have shown that •OH radicals preferentially abstract a hydrogen atom from the alpha-position relative to the phosphate group. nih.gov For this compound, this would correspond to the methylene group. The resulting α-phosphatoalkyl radical can then react further.

Photochemical Reactions and Photo-transformation Pathways

The presence of a bromine atom on one of the phenyl rings makes this compound susceptible to photochemical degradation. Brominated flame retardants (BFRs) are known to undergo photolysis, often through the cleavage of the carbon-bromine (C-Br) bond. nih.gov

The primary photochemical reaction for many brominated aromatic compounds is reductive debromination. e3s-conferences.org Upon absorption of UV light, the C-Br bond can break homolytically to form an aryl radical and a bromine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form methyl diphenyl phosphate.

Expected Primary Photolysis Pathway: (4-Br-C₆H₄)CH₂OP(O)(OC₆H₅)₂ + hν → (•C₆H₄)CH₂OP(O)(OC₆H₅)₂ + •Br

(•C₆H₄)CH₂OP(O)(OC₆H₅)₂ + H-donor → (C₆H₅)CH₂OP(O)(OC₆H₅)₂ + donor•

The rate of photolysis can be influenced by the solvent and the wavelength of light. nih.gov Studies on novel BFRs have shown that degradation is significantly faster under UV-C irradiation compared to simulated sunlight. researchgate.net The photolysis of brominated compounds can also lead to the formation of other products, such as polybrominated dibenzofurans from polybrominated diphenyl ethers, though this is less likely for a compound with a single bromine atom. rsc.org

Table 2: Potential Photochemical Transformation Products of this compound This table is predictive and based on known reactions of similar compounds.

| Parent Compound | Reaction Type | Potential Product(s) |

|---|---|---|

| This compound | Reductive Debromination | Benzyl (B1604629) diphenyl phosphate |

| This compound | Photo-hydrolysis | Diphenyl phosphate, (4-bromophenyl)methanol |

Photolysis Mechanisms and Product Identification

The photolysis of this compound involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of covalent bonds. The primary photochemical processes are expected to involve the homolytic or heterolytic cleavage of the C-O bond of the benzylic phosphate ester or the C-Br bond on the aromatic ring.

Homolytic Cleavage: Upon absorption of a photon, the molecule can be excited to a singlet or triplet state. In the excited state, the weakest bonds are most likely to break. Homolytic cleavage of the benzylic C-O bond would result in the formation of a 4-bromobenzyl radical and a diphenyl phosphate radical.

This compound + hν → 4-Bromobenzyl radical + Diphenyl phosphate radical

Alternatively, the C-Br bond could undergo homolysis, yielding a (4-(diphenylphosphoryl)methyl)phenyl radical and a bromine radical.

This compound + hν → (4-(Diphenylphosphoryl)methyl)phenyl radical + Bromine radical

These initial radical species are highly reactive and can undergo a variety of secondary reactions, including hydrogen abstraction from solvent molecules, recombination, or further fragmentation.

Heterolytic Cleavage: Heterolytic cleavage of the benzylic C-O bond would lead to the formation of a 4-bromobenzyl cation and a diphenyl phosphate anion. This process is more likely to occur in polar solvents that can stabilize the resulting ions.

This compound + hν → 4-Bromobenzyl cation + Diphenyl phosphate anion

The resulting carbocation is a reactive intermediate that can be attacked by nucleophiles present in the medium, such as water or alcohols, leading to the formation of 4-bromobenzyl alcohol or corresponding ethers.

| Proposed Photolysis Products | Formation Pathway |

| 4-Bromobenzyl alcohol | Heterolytic cleavage of C-O bond followed by reaction with water. |

| Diphenyl phosphate | Cleavage of the P-O-C linkage. |

| 4-Bromotoluene | Hydrogen abstraction by the 4-bromobenzyl radical. |

| Dibromobiphenyls | Recombination of (4-(diphenylphosphoryl)methyl)phenyl radicals. |

| Phenol | Further degradation of the diphenyl phosphate moiety. |

Wavelength Dependence and Quantum Yields

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific photoreaction to the number of photons absorbed. The quantum yield is highly dependent on the excitation wavelength.

For this compound, the UV absorption spectrum is expected to be dominated by the aromatic rings. The presence of the bromine atom may cause a slight red-shift in the absorption maximum compared to the unsubstituted analogue. Photolysis is most likely to be initiated by irradiation at wavelengths corresponding to the absorption bands of the molecule, typically in the UVB (280-315 nm) and UVC (100-280 nm) regions.

Nucleophilic and Electrophilic Attack Scenarios on Phosphate Ester Linkages and Aromatic Rings

The structure of this compound presents several sites susceptible to attack by nucleophiles and electrophiles.

Nucleophilic Attack:

The phosphorus atom of the phosphate group is electrophilic and is the primary site for nucleophilic attack. This is a fundamental process in the hydrolysis and general degradation of organophosphate esters. frontiersin.org The reaction typically proceeds through a concerted SN2(P)-like mechanism or a stepwise mechanism involving a pentacoordinate intermediate. frontiersin.orgsapub.org

Mechanism of Nucleophilic Attack at the Phosphorus Center:

Concerted Mechanism: A nucleophile (Nu-) attacks the phosphorus atom, and the leaving group (the (4-bromophenyl)methoxy group) departs simultaneously in a single transition state.

Stepwise Mechanism: The nucleophile attacks the phosphorus atom to form a trigonal bipyramidal pentacoordinate intermediate. This intermediate can then break down to release the leaving group.

The reactivity of the phosphate ester towards nucleophiles is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. Stronger nucleophiles will react more readily. The (4-bromophenyl)methoxy group is a relatively good leaving group due to the electron-withdrawing nature of the bromine atom and the stability of the resulting alkoxide or radical. The rate of nucleophilic attack on phosphate diester anions is generally retarded by electrostatic repulsion. scispace.com

Electrophilic Attack:

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The phenyl rings of the diphenyl phosphate group and the 4-bromophenyl ring can all undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. youtube.com

The directing effects of the substituents on the aromatic rings will govern the position of electrophilic attack.

4-Bromophenyl Ring: The bromine atom is an ortho-, para-director but is also deactivating due to its inductive electron-withdrawing effect. The -(CH2OPO(OPh)2) group is also likely to be deactivating due to the electronegativity of the oxygen atoms. Therefore, electrophilic substitution on this ring is expected to be slower than on unsubstituted benzene.

Phenyl Rings of the Diphenyl Phosphate Group: The phenoxy groups (-OPh) attached to the phosphorus are activating and ortho-, para-directing. Therefore, these rings are more susceptible to electrophilic attack than the 4-bromophenyl ring.

Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov While the 4-bromophenyl ring is already brominated, further bromination could potentially occur, although it would be disfavored due to the deactivating nature of the existing substituents.

Degradation and Environmental Transformation Pathways of 4 Bromophenyl Methyl Diphenyl Phosphate

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity. For (4-Bromophenyl)methyl diphenyl phosphate (B84403), the key abiotic degradation mechanisms include hydrolysis, photodegradation, and oxidation.

Hydrolysis is a significant degradation pathway for organophosphate esters in aqueous environments. The process involves the cleavage of the ester bonds (P-O-C). For (4-Bromophenyl)methyl diphenyl phosphate, hydrolysis is expected to proceed via the cleavage of the phosphorus-oxygen bond. Studies on similar aryl phosphate esters have shown that the rate of hydrolysis is influenced by pH and the presence of substituents on the phenyl ring. For instance, the hydrolysis of monoaryl phosphates with electron-withdrawing groups is subject to acid catalysis. The hydrolysis of compounds like 4-bromo-2,6-dimethylphenyl phosphate monoester has been shown to occur through the cleavage of the P-O bond. asianpubs.orgresearchgate.net

The hydrolysis of this compound is anticipated to yield diphenyl phosphate (DPhP) and (4-bromophenyl)methanol as the initial primary products. The reaction mechanism is influenced by the stability of the leaving groups. The susceptibility of organophosphates to hydrolysis depends on factors such as the type of ester, the solvent, and the pH of the surrounding medium. thepharmajournal.com

Table 1: Factors Influencing the Hydrolysis of this compound

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Dependent | Acid or base catalysis can accelerate the cleavage of the P-O-C bond. |

| Temperature | Increases with temperature | Higher temperatures provide the necessary activation energy for the reaction. |

| Substituents | Influential | The bromine atom on the phenyl ring can affect the electronic properties and the stability of the leaving group. |

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For brominated flame retardants, including organophosphates, this is a critical environmental transformation pathway. The photodegradation of polybrominated diphenyl ethers (PBDEs), a related class of compounds, has been observed to follow pseudo-first-order kinetics. researchgate.net The process often involves reductive debromination, where a bromine atom is replaced by a hydrogen atom. researchgate.net

Under simulated or natural sunlight, this compound can absorb ultraviolet radiation, leading to the excitation of its electrons and subsequent bond cleavage. The C-Br bond is often susceptible to photolytic cleavage, which could lead to debrominated products. Additionally, the phosphate ester bonds may also be susceptible to photodegradation. The kinetics of photodegradation are influenced by the wavelength of light, the presence of photosensitizers (like humic substances in natural waters), and the chemical matrix. researchgate.netmdpi.com

In the environment, highly reactive species known as oxidants play a key role in the degradation of organic pollutants. The hydroxyl radical (•OH) is a powerful oxidant present in the atmosphere and in aquatic systems, formed through photochemical processes. nih.gov

The reaction of hydroxyl radicals with organophosphates is typically rapid. nih.gov For this compound, oxidation by hydroxyl radicals can occur at several sites on the molecule. The aromatic rings are susceptible to attack, potentially leading to the formation of hydroxylated derivatives. Furthermore, the benzylic carbon atom is also a potential site for hydrogen abstraction by hydroxyl radicals. The degradation of another brominated flame retardant, Tetrabromobisphenol S (TBBPS), has been shown to proceed via attacks by both sulfate (B86663) and hydroxyl radicals, with debromination being one of the main reaction pathways. nih.gov This suggests that oxidation of this compound could lead to both the cleavage of the molecule and the removal of the bromine atom.

Identification and Characterization of Degradation Products

The degradation of this compound results in the formation of various smaller molecules. Identifying these products is essential for a complete understanding of its environmental impact.

Diphenyl phosphate (DPhP) is a common degradation product of several aryl organophosphate flame retardants. fera.co.uk It is formed through the cleavage of one of the aryl ester linkages to the central phosphate atom. In the case of this compound, hydrolysis is a direct pathway to the formation of DPhP. The presence of DPhP in environmental samples is often used as an indicator of the degradation of larger parent organophosphate esters. fera.co.uk The formation of DPhP from this compound would occur through the breaking of the bond between the phosphate group and the (4-bromophenyl)methyl group.

Beyond DPhP, further degradation of this compound can lead to other phosphate-containing molecules and various brominated byproducts.

Further hydrolysis of DPhP could potentially lead to the formation of monophenyl phosphate and ultimately inorganic phosphate.

The degradation processes, particularly oxidation and photodegradation, can also generate a range of brominated byproducts. The cleavage of the C-Br bond during photodegradation would result in the formation of methyl diphenyl phosphate. Conversely, oxidative processes can lead to the formation of various brominated aromatic compounds. For instance, the degradation of other brominated flame retardants has been shown to produce brominated phenols and other brominated aromatic acids. nih.gov The thermal decomposition of brominated flame retardants can also release hydrogen bromide. ciop.plcetjournal.it While not a direct environmental transformation pathway under ambient conditions, this highlights the potential for the bromine atom to be released from the parent molecule.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Hydrolysis | Diphenyl phosphate (DPhP), (4-bromophenyl)methanol, Monophenyl phosphate, Inorganic phosphate |

| Photodegradation | Methyl diphenyl phosphate (from debromination), Other debrominated species |

| Oxidation | Hydroxylated this compound, Diphenyl phosphate (DPhP), Brominated phenols, Other brominated aromatic compounds |

Pathways Leading to Orthophosphate Formation

The environmental transformation of this compound ultimately leads to the formation of inorganic orthophosphate (PO₄³⁻), a process that involves the sequential cleavage of the molecule's ester bonds. This breakdown can occur through both abiotic and biotic mechanisms, with enzymatic hydrolysis by microorganisms playing a crucial role in environmental settings. tamu.edumdpi.com The degradation pathway involves several key intermediate products before the final release of orthophosphate.

The initial step in the degradation of this compound is the hydrolysis of one of the ester linkages. This can occur at either the P-O-C bond of the phenyl groups or the P-O-C bond of the (4-bromophenyl)methyl group. This primary degradation results in the formation of a diester phosphate. Given the structure of the parent compound, two primary initial hydrolysis pathways are plausible:

Pathway A: Cleavage of a phenyl ester bond, yielding diphenyl phosphate and (4-bromophenyl)methanol.

Pathway B: Cleavage of the (4-bromophenyl)methyl ester bond, yielding phenyl (4-bromophenyl)methyl phosphate and phenol (B47542).

Following this initial hydrolysis, the resulting diester intermediates undergo further degradation. For instance, diphenyl phosphate, a common metabolite of several organophosphate esters, is known to be biodegradable. industrialchemicals.gov.aubohrium.comnih.gov Microorganisms, through enzymes such as phosphotriesterases and phosphatases, continue to hydrolyze the remaining ester bonds. tamu.edubohrium.com

The subsequent steps involve the hydrolysis of the diester to a monoester, and finally, the monoester to orthophosphate. For example, diphenyl phosphate would be hydrolyzed to phenyl phosphate and phenol. Phenyl phosphate is then further hydrolyzed to phenol and orthophosphate.

A critical aspect of the degradation of this compound is the fate of the brominated aromatic moiety. The hydrolysis of the (4-bromophenyl)methyl group releases (4-bromophenyl)methanol, which is likely oxidized to 4-bromophenol (B116583). 4-bromophenol is a recognized environmental pollutant, and its biodegradation has been studied. nih.govbohrium.comnih.gov Certain bacteria, such as Arthrobacter chlorophenolicus A6, have demonstrated the ability to degrade 4-bromophenol, utilizing it as a source of carbon and energy. nih.govnih.gov This microbial degradation is essential for the complete mineralization of the parent compound and involves the cleavage of the aromatic ring and debromination. nih.gov

The complete mineralization of this compound to orthophosphate, carbon dioxide, and bromide ions is a multi-step process reliant on various microbial enzymatic activities. The general sequence of degradation to orthophosphate is summarized in the table below, based on established degradation patterns of similar organophosphate esters.

| Step | Precursor Compound | Reaction Type | Key Products |

| 1 | This compound | Hydrolysis | Diphenyl phosphate + (4-bromophenyl)methanol OR Phenyl (4-bromophenyl)methyl phosphate + Phenol |

| 2 | Diphenyl phosphate | Hydrolysis | Phenyl phosphate + Phenol |

| 3 | Phenyl (4-bromophenyl)methyl phosphate | Hydrolysis | Phenyl phosphate + (4-bromophenyl)methanol OR (4-Bromophenyl)methyl phosphate + Phenol |

| 4 | Phenyl phosphate | Hydrolysis | Orthophosphate + Phenol |

| 5 | (4-Bromophenyl)methyl phosphate | Hydrolysis | Orthophosphate + (4-bromophenyl)methanol |

Table 1: Proposed Hydrolytic Degradation Steps to Orthophosphate

Research Applications and Material Science Relevance of 4 Bromophenyl Methyl Diphenyl Phosphate

Utilization as an Intermediate in Organic Synthesis

In the field of organic chemistry, the true value of a compound often lies in its ability to be transformed into other, more complex molecules. (4-Bromophenyl)methyl diphenyl phosphate (B84403) is structured to be an excellent intermediate, offering multiple reaction sites for chemical modification.

The (4-Bromophenyl)methyl diphenyl phosphate molecule presents two primary sites for chemical modification: the bromine atom on the phenyl ring and the phosphate ester linkages. The bromine atom can be readily displaced or used in cross-coupling reactions, a cornerstone of modern organic synthesis. For instance, the para-bromobenzyl group is a well-established participant in reactions such as Suzuki, Heck, and Sonogashira couplings, which form new carbon-carbon bonds. This allows for the attachment of a wide array of other organic fragments, making the compound a versatile building block for larger, more complex molecular structures.

Furthermore, the diphenyl phosphate portion of the molecule can also be modified. The ester linkages can be cleaved, or the phenyl groups can be substituted, offering another avenue for derivatization. This dual reactivity makes the compound a valuable precursor in the synthesis of novel organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The ability to assemble complex structures from pre-existing para-bromobenzyl ethers highlights the synthetic flexibility of this class of compounds acs.org.

Organophosphates are well-known for their role as phosphorylating agents, which are molecules that can transfer a phosphate group to another molecule. wikipedia.org This process is fundamental in many biological and chemical systems. This compound could potentially act as a phosphorylating agent, transferring the diphenyl phosphate moiety to a suitable substrate, such as an alcohol or an amine. The 4-bromobenzyl group would act as a leaving group in such a reaction.

The efficiency of this phosphorylation would depend on the reaction conditions and the nature of the substrate. The presence of the bromine atom might influence the reactivity of the molecule, potentially allowing for fine-tuning of its phosphorylating ability. The synthesis of various aryl phosphonates and phosphates has been achieved through methods like the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling, demonstrating the versatility of forming C-P bonds. researchgate.netorganic-chemistry.org Aryne phosphate reactions have also emerged as a powerful tool for the arylation of phosphates, further expanding the synthetic possibilities. chemrxiv.org

Potential as a Flame Retardant Component in Materials

The presence of both phosphorus and bromine in the same molecule is a strong indicator of potential flame retardant properties. Organophosphorus compounds are widely used as alternatives to halogenated flame retardants, and their combination with halogens can lead to synergistic effects. nih.gov

This compound would likely be used as an additive flame retardant. This means it would be physically blended into a polymer matrix rather than being chemically bonded to the polymer chains. duke.educopernicus.org This method of integration is common for organophosphate flame retardants and allows for their use in a wide variety of polymers, including engineering plastics, textiles, and foams. frontiersin.orgnih.gov The compatibility of the flame retardant with the polymer is crucial for maintaining the material's mechanical properties. The aromatic nature of the diphenyl phosphate and bromophenyl groups may enhance its compatibility with aromatic polymers.

Organophosphorus flame retardants can act through two main mechanisms: in the condensed phase (the solid polymer) and in the gas phase (the flame). frontiersin.orgmdpi.com

Condensed-Phase Mechanism: Upon heating, the phosphate part of the molecule can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable layer of char on the surface. d-nb.info This char layer acts as an insulating barrier, slowing down the transfer of heat to the underlying polymer and reducing the release of flammable volatile compounds that fuel the fire. aaqr.org

Gas-Phase Mechanism: The bromine atom in the molecule can also contribute to flame retardancy. During combustion, the C-Br bond can break, releasing bromine radicals into the gas phase. These radicals are highly effective at interrupting the chain reactions of combustion. They scavenge the highly reactive H• and OH• radicals that propagate the fire, replacing them with less reactive Br• radicals, thus quenching the flame.

The combination of phosphorus and bromine in this compound could lead to a synergistic effect, where the combined flame retardant effect is greater than the sum of the individual effects of phosphorus and bromine. mdpi.comresearchgate.net The phosphorus promotes char formation, which reduces the fuel supply to the flame, while the bromine acts in the gas phase to quench the flame itself. This dual-action mechanism can be highly effective in improving the fire safety of materials.

Applications in Corrosion Inhibition Studies (based on analogous dithiophosphates)

While the prompt suggests an analogy to dithiophosphates, phosphate esters themselves are known to be effective corrosion inhibitors, particularly in the presence of oxygen. researchgate.netonepetro.org The principles of their action can be extended to hypothesize the potential of this compound in this application.

Corrosion inhibitors work by forming a protective film on the surface of a metal, preventing it from coming into contact with a corrosive environment. google.com Phosphate esters are believed to chemically adsorb onto the metal surface. google.com This adsorption creates a barrier layer that hinders the electrochemical processes of corrosion. mdpi.com

The effectiveness of a phosphate ester as a corrosion inhibitor can depend on its chemical structure, including the nature of the organic groups attached to the phosphate. onepetro.org The aromatic rings in this compound could enhance its adsorption on metal surfaces through pi-orbital interactions. The inhibitor molecules can build a protective layer or form an insoluble complex on the metal. researchgate.net Studies on analogous dithiophosphates have shown them to be effective mixed-type inhibitors, and their adsorption often follows the Langmuir model. researchgate.netresearchgate.net It is plausible that this compound would function similarly, with the phosphate group providing a strong anchor to the metal surface and the organic moieties forming a dense, protective film.

Exploration in Other Chemical and Materials Science Contexts

The exploration of "this compound" in broader chemical and materials science is likely centered around its potential as a flame retardant and a plasticizer, leveraging the synergistic or combined effects of its constituent chemical groups.

Organophosphate esters, which include the diphenyl phosphate component of the molecule, are widely utilized as flame retardant plasticizers in a variety of engineering plastics. d-nb.infoaaqr.org Non-chlorinated organophosphate flame retardants typically act in the solid phase of a burning material. d-nb.infoaaqr.org During combustion, they decompose to form a char layer that acts as a barrier, insulating the underlying material from the flame and reducing the release of flammable gases. d-nb.infoaaqr.org

The brominated aspect of the molecule, the (4-Bromophenyl)methyl group, introduces another dimension to its potential flame-retardant capabilities. Brominated flame retardants (BFRs) are known to be highly effective, primarily acting in the gas phase of a fire. frfabric.com When the material burns, bromine radicals are released, and these radicals interfere with the combustion chain reactions in the flame, effectively quenching it. frfabric.com BFRs are used in a wide array of products, including textiles, plastics, and electronic equipment, to meet fire safety standards. frfabric.comwikipedia.org

Given this dual functionality, "this compound" could be investigated as a hybrid flame retardant. The combination of phosphorus (solid-phase action) and bromine (gas-phase action) in a single molecule could offer a more efficient and comprehensive flame-retardant solution for polymers. This could be particularly relevant for synthetic polymers that are petroleum-based and inherently flammable. frfabric.com

In addition to flame retardancy, organophosphate esters are known for their plasticizing effects in polymers. ontosight.ai Therefore, "this compound" could also be explored for its ability to improve the flexibility and processing characteristics of various plastics. Its application could be particularly beneficial in engineering plastics, polyurethane foams, and thermosets where both flame retardancy and plasticization are desired. kennesaw.edu

Furthermore, the synthesis of aryl diphenyl phosphates and related organophosphorus compounds is a field of active research. mdpi.comnih.govresearchgate.net The methods developed for synthesizing similar compounds could be adapted for the production of "this compound" and its derivatives, potentially leading to new molecules with tailored properties for specific material science applications. mdpi.com The development of polymeric and reactive organophosphorus flame retardants is a growing trend to reduce migration from the polymer matrix and enhance permanency. nih.gov Future research could explore the incorporation of "this compound" as a reactive monomer in polymerization processes.

While the specific applications of "this compound" are yet to be detailed in scientific literature, its chemical structure strongly suggests a significant potential for use in the development of advanced flame-retardant materials and as a functional additive in polymer science.

Data on Related Flame-Retardant Compounds

| Compound Class | Primary Mechanism | Common Applications | Key Properties |

| Organophosphate Flame Retardants (OPFRs) | Solid-phase action (char formation) d-nb.infoaaqr.org | Engineering plastics, plasticizers, foams, hydraulic fluids, electronics coatings frontiersin.org | Can act as both flame retardant and plasticizer ontosight.ai |

| Brominated Flame Retardants (BFRs) | Gas-phase action (radical trapping) frfabric.com | Plastics, textiles, electronics, furniture, insulation frfabric.comwikipedia.org | Highly effective at inhibiting combustion frfabric.com |

| Phosphonic Acid Polymers | Solid-phase action (release of phosphorus compounds) ontosight.ai | Flame retardants, biomedical materials, electronic devices ontosight.ai | Good thermal stability ontosight.ai |

Q & A

Basic: What are the optimal synthetic routes for (4-Bromophenyl)methyl diphenyl phosphate, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or esterification reactions. For example:

- Step 1: React 4-bromobenzyl alcohol with diphenyl chlorophosphate in anhydrous conditions (e.g., dichloromethane) using a base like triethylamine to neutralize HCl byproducts .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts. Validate purity using HPLC (>98% purity, as per industrial standards ).

- Step 3: Confirm structure via and NMR spectroscopy. For example, the NMR signal for the phosphate ester typically appears near -10 to -15 ppm .

Basic: How can crystallographic data for this compound be obtained and refined?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Ensure crystals are grown via slow evaporation in solvents like acetonitrile or toluene.

- Refinement: Employ SHELXL for structure solution and refinement. SHELXL is robust for small-molecule crystallography, handling anisotropic displacement parameters and validating geometric restraints .

- Validation: Cross-check bond lengths (e.g., P=O bonds ~1.48 Å, P–O–C ~1.60 Å) against databases like the Cambridge Structural Database (CSD) .

Advanced: How to resolve contradictions in environmental persistence data (e.g., log KowK_{\text{ow}}Kow) for aromatic phosphate esters?

Methodological Answer:

Discrepancies in log values (e.g., experimental vs. estimated) arise from:

- Measurement Variability: Direct measurements (e.g., shake-flask method) vs. software predictions (e.g., WSKOW v1.30 ).

- Mitigation: Cross-validate using reversed-phase HPLC retention times calibrated against known standards. For example, log >5 suggests high bioaccumulation potential, requiring environmental fate studies .

- Case Study: Triphenyl phosphate (log ~4.86–5.12 ) shows similar behavior; comparative studies can guide predictions for brominated analogs.

Advanced: What experimental strategies are effective for studying hydrolysis pathways of this compound?

Methodological Answer:

- Kinetic Analysis: Conduct pH-dependent hydrolysis experiments (e.g., 0.1 M NaOH for alkaline conditions, 0.1 M HCl for acidic). Monitor degradation via LC-MS/MS, identifying products like 4-bromobenzyl alcohol and diphenyl phosphate .

- Mechanistic Probes: Use -labeled water to trace nucleophilic attack pathways. For example, in alkaline conditions, hydroxide ion attack at the phosphorus center dominates .

- Surfactant Effects: Investigate micellar catalysis (e.g., CTAB) to mimic environmental interfaces, as seen in p-nitrophenyl diphenyl phosphate studies .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase, a target for neurotoxicity). The bromophenyl group may occupy hydrophobic pockets, while the phosphate ester interacts with catalytic serine residues .

- MD Simulations: Run molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes. Parameters for phosphate esters can be derived from CHARMM36 force fields .

- Validation: Compare with in vitro assays (e.g., enzyme inhibition IC values) to refine computational predictions .

Basic: What spectroscopic techniques are critical for characterizing degradation products of this compound?

Methodological Answer:

- FTIR: Identify functional groups (e.g., P=O stretch ~1250 cm, C–Br stretch ~600 cm) .